molecular formula C4H11NO2 B13624224 O-(1-methoxypropan-2-yl)hydroxylamine

O-(1-methoxypropan-2-yl)hydroxylamine

Cat. No.: B13624224
M. Wt: 105.14 g/mol
InChI Key: XPZRBKFCNHXRBW-UHFFFAOYSA-N
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Description

O-(1-methoxypropan-2-yl)hydroxylamine is an organic compound with the molecular formula C4H11NO2 It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 1-methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-methoxypropan-2-yl)hydroxylamine typically involves the reaction of hydroxylamine with 1-methoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

O-(1-methoxypropan-2-yl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted hydroxylamines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

O-(1-methoxypropan-2-yl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(1-methoxypropan-2-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The compound can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. Its molecular targets include carbonyl compounds, which it can convert to oximes or hydrazones through nucleophilic addition .

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: The parent compound, which lacks the 1-methoxypropan-2-yl group.

    O-(diphenylphosphinyl)hydroxylamine: A derivative with a diphenylphosphinyl group.

    Hydroxylamine-O-sulfonic acid: A sulfonic acid derivative of hydroxylamine.

Uniqueness

O-(1-methoxypropan-2-yl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This substitution enhances its nucleophilicity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable intermediates with electrophiles sets it apart from other hydroxylamine derivatives .

Properties

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

O-(1-methoxypropan-2-yl)hydroxylamine

InChI

InChI=1S/C4H11NO2/c1-4(7-5)3-6-2/h4H,3,5H2,1-2H3

InChI Key

XPZRBKFCNHXRBW-UHFFFAOYSA-N

Canonical SMILES

CC(COC)ON

Origin of Product

United States

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